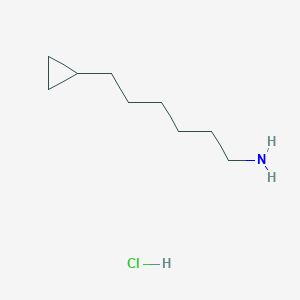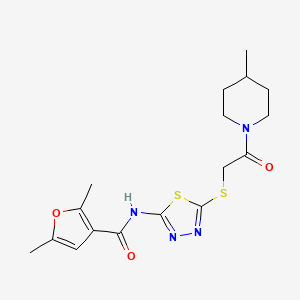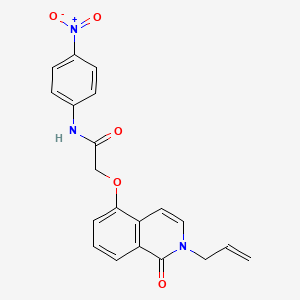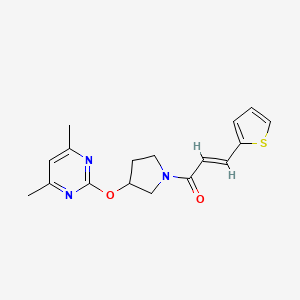![molecular formula C18H18FN3O4S B2442292 N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide CAS No. 1105206-55-0](/img/structure/B2442292.png)
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide” is a complex organic compound. It contains a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen. The presence of sulfur can enhance the pharmacological properties of these types of compounds . This compound also contains a phenyl group and a fluorobenzyl group, which can contribute to its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a thiazolidine ring, a phenyl group, and a fluorobenzyl group. The thiazolidine ring is a type of heterocycle, and it’s likely that the sulfur atom in this ring contributes significantly to the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used or stored. The thiazolidine ring could potentially be involved in reactions with electrophiles or nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the thiazolidine ring, the phenyl group, and the fluorobenzyl group .
科学的研究の応用
Synthetic Chemistry Applications
- Protective Group in Synthesis : The 3,4-dimethoxybenzyl group, closely related to the chemical structure , has been utilized as an N-protecting group for 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating its utility in synthetic organic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Pharmacological Applications
Antioxidant Activity : Compounds incorporating 4-fluorobenzaldehyde, a component of the chemical structure , have shown promising antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases (El Nezhawy et al., 2009).
Antibacterial Activity : Derivatives of thiazolidine-2,4-dione, a structural component of the molecule , have demonstrated antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Anti-Inflammatory Activity : Certain derivatives of thiazolidinones, structurally similar to the chemical , have been synthesized and shown to possess significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial and Anticancer Potentials : Thiazolidin-4-one derivatives, which share a structural motif with the chemical , have been synthesized and evaluated for their antimicrobial and anticancer potentials. Some of these compounds have shown notable effectiveness against both microbial strains and cancer cell lines (Deep et al., 2013).
Material Science Applications
- Oxidation of Antioxidants : Studies involving N,N'-substituted p-phenylenediamines, which are structurally related to the chemical , have focused on their oxidation products. These findings have implications for the rubber industry and the development of new antioxidants (Rapta et al., 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-14-7-5-13(6-8-14)12-20-17(23)18(24)21-15-3-1-4-16(11-15)22-9-2-10-27(22,25)26/h1,3-8,11H,2,9-10,12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDNSCVBTPIIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2442210.png)
![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442213.png)

![1-[4-Methyl-2-(3-toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2442216.png)

![2-Amino-3-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride](/img/structure/B2442218.png)


![2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2442221.png)
![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)
![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)

